molecular formula C17H18O3 B448067 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438531-34-1

3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B448067
CAS No.: 438531-34-1
M. Wt: 270.32g/mol
InChI Key: GMWNLVGQWJXMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . This compound is characterized by the presence of an ethylphenoxy group attached to a methoxybenzaldehyde core. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-ethylphenol with 4-methoxybenzyl chloride under basic conditions to form the intermediate 4-ethylphenoxymethyl-4-methoxybenzyl chloride. This intermediate is then oxidized to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethylphenoxy and methoxy groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-13-4-7-16(8-5-13)20-12-15-10-14(11-18)6-9-17(15)19-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWNLVGQWJXMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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